

Trinitromethane: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trinitromethane*

Cat. No.: *B1605510*

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trinitromethane, also known as nitroform, is a highly acidic and energetic compound with the chemical formula $\text{HC}(\text{NO}_2)_3$. Since the initial preparation of its ammonium salt in 1857, it has been a subject of significant interest in the field of energetic materials and as a synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and various synthetic routes to **trinitromethane**, catering to researchers, scientists, and professionals in drug development. The document details historical and modern synthetic methodologies, presents a consolidated summary of its physicochemical properties, and provides explicit experimental protocols. Visualizations of key synthesis pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

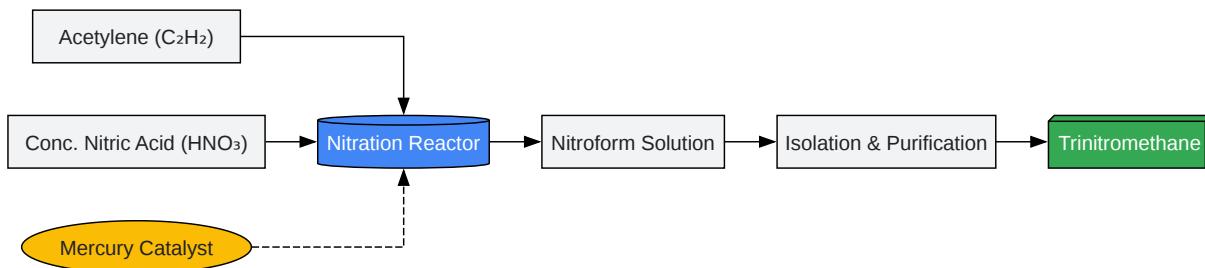
Discovery and Historical Context

The journey of **trinitromethane** began in 1857 when the Russian chemist Leon Nikolaevich Shishkov first obtained its ammonium salt.^[1] However, the isolation of the free compound in a pure form came later. A significant milestone in its production was the discovery in 1900 of a method to synthesize nitroform from the reaction of acetylene with anhydrous nitric acid.^[1] This process became the cornerstone of industrial **trinitromethane** production throughout the 20th century.^[1] During World War II, Germany explored the large-scale manufacture of **trinitromethane** as an intermediate for other explosives.^[2]

Physicochemical Properties

Trinitromethane is a white crystalline solid that is highly acidic, readily forming a yellow anion, $(NO_2)_3C^-$.^[1] This strong acidity is a defining characteristic of the molecule. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of a less stable tautomer, the aci-form, which has a significantly higher melting point. The nitro-form is the thermodynamically more stable and commonly isolated form.

Table 1: Physicochemical Properties of **Trinitromethane** (Nitroform)

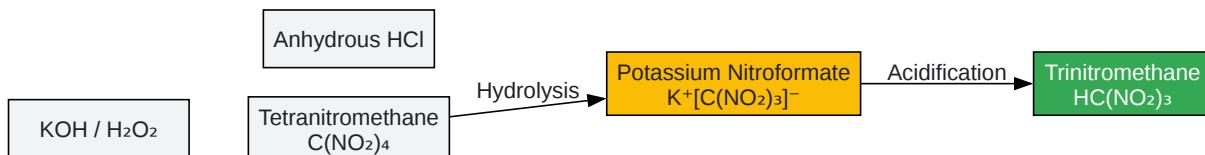

Property	Value	Reference(s)
Molecular Formula	CHN ₃ O ₆	[3]
Molecular Weight	151.04 g/mol	[3]
Appearance	White to pale yellow crystals	[1]
Melting Point (nitro-form)	15 °C	[3][4]
Melting Point (aci-form)	>22 °C	
Boiling Point	Decomposes above 25 °C	[2]
Density	1.469 g/cm ³	[1]
pKa	0.17 ± 0.02 at 20 °C	[1]
Solubility in Water	Soluble	[2]
¹ H NMR (CDCl ₃)	δ 7.19 ppm	[5]
¹³ C NMR (CDCl ₃)	Referenced	[6]

Synthesis of Trinitromethane

Several methods have been developed for the synthesis of **trinitromethane**, ranging from historical industrial processes to modern laboratory-scale preparations.

Industrial Synthesis from Acetylene

The reaction of acetylene with concentrated nitric acid, often using a mercury catalyst, was the primary industrial method for producing **trinitromethane**.^{[7][8]} The process involves the nitration of acetylene to form a solution containing nitroform, which is then isolated.^[8] Recovery and recycling of the nitric acid are crucial for the economics of this process.^[8]



[Click to download full resolution via product page](#)

Diagram 1: Industrial Synthesis of **Trinitromethane** from Acetylene.

Synthesis from Tetranitromethane

A common laboratory synthesis involves the hydrolysis of tetranitromethane under mild basic conditions.^[1] This method proceeds through the formation of the potassium salt of **trinitromethane**, which is then acidified to yield the free compound.

[Click to download full resolution via product page](#)

Diagram 2: Synthesis of **Trinitromethane** from Tetranitromethane.

Synthesis from Isopropyl Alcohol

A more recent and catalyst-free method involves the reaction of isopropyl alcohol with an excess of concentrated nitric acid.^[8] This process offers a safer and more economical alternative to the acetylene-based synthesis.

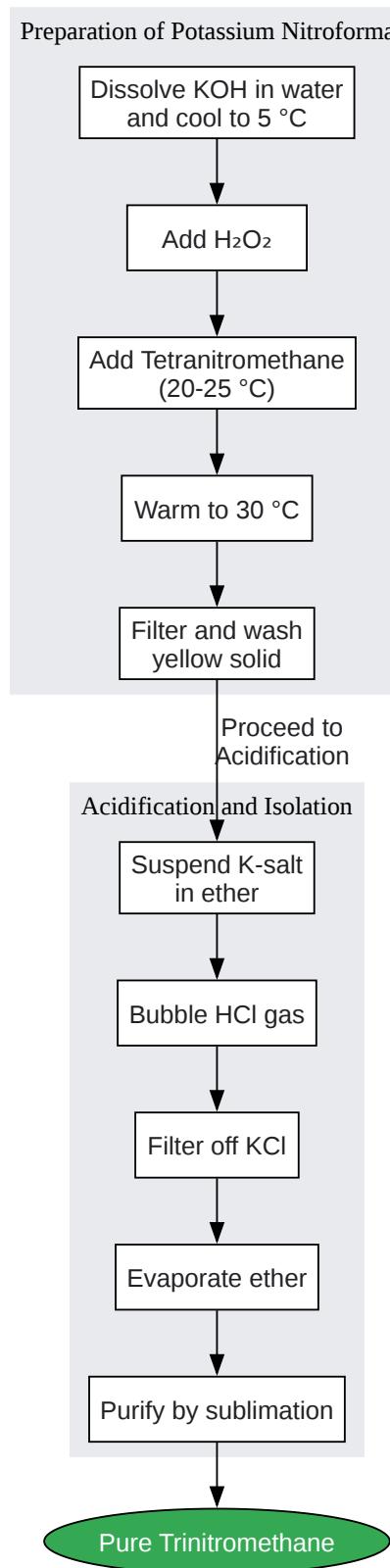
Novel Synthetic Routes

Researchers have explored alternative starting materials for the synthesis of **trinitromethane**. One such method involves the nitrolysis of cucurbituril with a mixture of fuming nitric acid and acetic anhydride.^[7] Another approach utilizes acetylacetone as the substrate in a reaction with fuming nitric acid.^{[5][9]} These newer methods aim to provide milder reaction conditions and improved safety profiles.

Experimental Protocols

Protocol for Synthesis from Tetranitromethane

This protocol is adapted from established laboratory procedures.^{[2][10]}


Materials:

- Potassium hydroxide (KOH)
- 30% Hydrogen peroxide (H₂O₂)
- Tetranitromethane (C(NO₂)₄)
- Anhydrous ethyl ether
- Anhydrous hydrogen chloride (HCl) gas
- Anhydrous methyl alcohol
- Water

Procedure:

- Prepare a solution of 168 g of potassium hydroxide in 350 mL of water in a 1000-mL round-bottomed flask and cool it to 5 °C in a salt-ice bath.^[2]

- While stirring, add 108 mL of 30% hydrogen peroxide to the solution.[2]
- Slowly add 117 mL of tetrinitromethane, maintaining the temperature between 20-25 °C.[2]
- Allow the temperature to rise to 30 °C over 15 minutes. A bright yellow solid of potassium nitroformate should form.[2]
- Filter the yellow solid using a glass filter, wash with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then air dry.[2]
- Suspend the potassium salt in anhydrous ethyl ether and pass anhydrous hydrogen chloride gas through the suspension until the yellow color disappears.[2]
- Filter off the white precipitate of potassium chloride and wash it with anhydrous ethyl ether.[2]
- Evaporate the ethyl ether from the filtrate under reduced pressure to obtain crude **trinitromethane** (yield: 85-90%).[2]
- The crude product can be purified by sublimation.[2][10]

[Click to download full resolution via product page](#)Diagram 3: Experimental Workflow for **Trinitromethane** Synthesis from Tetranitromethane.

Protocol for Synthesis from Isopropyl Alcohol

This protocol is based on a patented method.[\[8\]](#)

Materials:

- 98% Nitric acid (HNO₃)
- Isopropyl alcohol

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 140 ml (3.33 moles) of 98% nitric acid.[\[8\]](#)
- Warm the acid to approximately 60 °C.[\[8\]](#)
- Add 20 ml (0.26 mole) of isopropyl alcohol dropwise over a 10-minute interval, maintaining the temperature at 60 °C with external cooling.[\[8\]](#)
- Heat the solution to about 70 °C and maintain this temperature for 2 hours.[\[8\]](#)
- Cool the solution to ambient temperature. The resulting solution contains **trinitromethane**.
- The **trinitromethane** can be recovered from the reaction mixture.

Safety Considerations

Trinitromethane and its salts are energetic materials and should be handled with extreme caution.[\[1\]](#)[\[2\]](#) It is sensitive to heat and impact, and its synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The synthesis procedures can generate toxic fumes, and therefore, should be carried out in a well-ventilated fume hood.

Conclusion

Trinitromethane remains a compound of significant interest due to its unique chemical properties and applications in energetic materials. This technical guide has provided a detailed

overview of its discovery and various synthetic methodologies, from established industrial processes to modern laboratory techniques. The compiled data on its physicochemical properties and detailed experimental protocols offer a valuable resource for researchers and scientists. The continued exploration of novel and safer synthetic routes will undoubtedly expand the utility of **trinitromethane** in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Trinitromethane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of trinitromethane [a.osmarks.net]
- 3. Trinitromethane | CHN3O6 | CID 10602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. Methane, nitro- [webbook.nist.gov]
- 7. WO2003018514A1 - Method of preparing nitroform - Google Patents [patents.google.com]
- 8. US4122124A - Production of trinitromethane - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - Preparation of trinitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [Trinitromethane: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605510#discovery-and-synthesis-of-trinitromethane\]](https://www.benchchem.com/product/b1605510#discovery-and-synthesis-of-trinitromethane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com